2-アミノ-5-(トリフルオロメチル)チオフェン-3-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

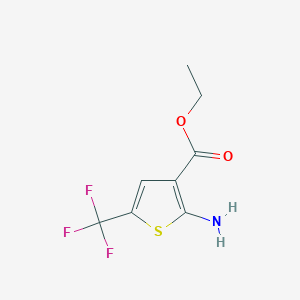

Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a compound that has been the subject of various studies due to its potential as a building block for more complex molecules. Its structure includes a thiophene ring, a common motif in organic chemistry, which is substituted with an amino group, a trifluoromethyl group, and an ester group. This combination of functional groups makes it an interesting candidate for the synthesis of polymers and other heterocyclic compounds .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of ethyl 4-amino-2-trifluoromethyl-thiophene-3-carboxylate and ethyl 3-amino-5-trifluoromethylthiophene-2-carboxylate has been achieved, with their structures confirmed by NMR spectroscopy . The Dieckmann reaction has been utilized as an important step in the synthesis of intermediates leading to such compounds. These synthetic routes provide a foundation for the synthesis of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate, although the specific details for this compound are not directly provided in the data .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of a similar compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, has been studied, revealing the presence of intra-molecular hydrogen bonding and weak interactions that contribute to the stability of the crystal packing . These findings are relevant as they provide insight into how the substitution pattern on the thiophene ring can affect molecular geometry and stability .

Chemical Reactions Analysis

Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, the amino group can participate in condensation reactions, and the ester group can be involved in hydrolysis or transesterification reactions. The trifluoromethyl group can also influence the reactivity of the compound by affecting the electron density of the thiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can be inferred from related compounds. The presence of the trifluoromethyl group is known to alter the optical and electrochemical properties of polymers, as it reduces both the HOMO and LUMO levels compared to non-trifluoromethylated counterparts . Additionally, the steric hindrance caused by the trifluoromethyl group can disrupt the planarity of conjugated systems, which is an important consideration in the design of materials for electronic applications .

科学的研究の応用

医薬品化学

チオフェン系アナログは、2-アミノ-5-(トリフルオロメチル)チオフェン-3-カルボン酸エチルなどの化合物が、潜在的な生物活性化合物として、ますます多くの科学者の関心を集めています . 医薬品化学者は、これらの化合物を活用して、さまざまな生物学的効果を持つ高度な化合物を開発しています .

工業化学

チオフェン誘導体は、工業化学において腐食防止剤として使用されています . チオフェンのユニークな特性により、この用途に適しています。

有機半導体

チオフェンを介した分子は、有機半導体の発展において重要な役割を果たしています . チオフェンのユニークな電子特性により、これらの材料の開発における重要な構成要素となっています。

有機電界効果トランジスタ (OFET)

チオフェン誘導体は、有機電界効果トランジスタ (OFET) の製造に使用されます . チオフェンの特性により、高性能 OFET を実現できます。

有機発光ダイオード (OLED)

チオフェンは、有機発光ダイオード (OLED) の製造にも使用されます . チオフェンの発光特性により、これらのデバイスに理想的な構成要素となっています。

医薬品の用途

チオフェン環系を持つ分子は、抗がん、抗炎症、抗菌、降圧、抗アテローム性動脈硬化などの多くの薬理学的特性を示します . たとえば、スプロフェンは 2 位が置換されたチオフェン骨格を持ち、非ステロイド性抗炎症薬として知られています .

農薬の用途

2-アミノ-5-(トリフルオロメチル)チオフェン-3-カルボン酸エチルを含む可能性のあるトリフルオロメチルピリジン (TFMP) 誘導体は、作物を害虫から保護するために使用されます . 20種類以上の新しい TFMP 含有農薬が ISO 一般名を取得しています .

獣医の用途

いくつかの TFMP 誘導体は、獣医業界でも使用されています . これらの化合物は市場承認を受けており、現在、多くの候補化合物が臨床試験中です .

作用機序

Target of Action

Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

将来の方向性

生化学分析

Biochemical Properties

Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The interactions of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate with these biomolecules often involve binding to active sites or modulating enzyme activity, thereby affecting biochemical pathways.

Cellular Effects

Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the expression of genes involved in inflammation and cancer . Additionally, Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit varying degrees of stability, which can influence their efficacy and safety in in vitro and in vivo experiments . Long-term exposure to Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate may lead to cumulative effects on cellular processes, necessitating careful monitoring and evaluation.

Dosage Effects in Animal Models

The effects of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including organ damage or metabolic disturbances. Understanding the dosage-response relationship is essential for optimizing the therapeutic potential of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate while minimizing its toxicity.

Metabolic Pathways

Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, thiophene derivatives have been shown to be transported by organic anion transporters, which can affect their distribution in different tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-2-14-7(13)4-3-5(8(9,10)11)15-6(4)12/h3H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAWMSHJYZKYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)

![6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2517645.png)

![1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2517646.png)

![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)

![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)

![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)